molecular formula C14H20O2 B13566520 3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid

3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid

Cat. No.: B13566520
M. Wt: 220.31 g/mol
InChI Key: YLVWMDWRMUGLGU-UHFFFAOYSA-N
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Description

3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid is a branched-chain carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,4,5-trimethylphenyl group and a methyl group at the third carbon. This structural configuration imparts unique physicochemical properties, including increased lipophilicity due to the aromatic and alkyl substituents.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-methyl-2-(2,4,5-trimethylphenyl)butanoic acid

InChI

InChI=1S/C14H20O2/c1-8(2)13(14(15)16)12-7-10(4)9(3)6-11(12)5/h6-8,13H,1-5H3,(H,15,16)

InChI Key

YLVWMDWRMUGLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with 3-methyl-2-butanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of substituted butanoic acids, which are known for their roles in plant growth regulation and herbicidal activity. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituent Position Substituent Groups LogP (Calculated) Reported Activity
3-Methyl-2-(2,4,5-trimethylphenyl)butanoic acid C₁₅H₂₀O₂ C2, C3 2,4,5-trimethylphenyl, methyl ~4.2 Hypothetical auxin-like activity
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ C4 4-chloro-2-methylphenoxy ~3.1 Selective herbicide for legumes
2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) C₁₀H₁₀Cl₂O₃ C4 2,4-dichlorophenoxy ~2.8 Broadleaf weed control
2,4-D (2-(2,4-dichlorophenoxy)acetic acid) C₈H₆Cl₂O₃ C2 2,4-dichlorophenoxy ~2.5 Systemic herbicide

Key Differences:

Substituent Type and Position: The target compound features a directly attached 2,4,5-trimethylphenyl group at C2, unlike phenoxy-linked auxins (e.g., MCPB, 2,4-DB). The absence of chlorine atoms (common in auxin herbicides) reduces electronegativity, which could alter receptor binding affinity.

Lipophilicity :

  • The compound’s higher calculated LogP (~4.2) suggests greater membrane permeability than MCPB (LogP ~3.1) or 2,4-D (LogP ~2.5). This may enhance foliar absorption but reduce solubility in aqueous environments.

Synthetic Pathways: While details cyclization methods for heterocycles (e.g., oxazoloquinolines), the synthesis of 3-methyl-2-(2,4,5-trimethylphenyl)butanoic acid likely involves Friedel-Crafts alkylation or carboxylation of pre-functionalized aromatic precursors, differing from phenoxy-acid syntheses .

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